![molecular formula C18H13Cl2NO2 B2721918 2-氯-3-[(4-氯苯乙基)氨基]萘醌 CAS No. 329778-21-4](/img/structure/B2721918.png)
2-氯-3-[(4-氯苯乙基)氨基]萘醌
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-3-[(4-chlorophenethyl)amino]naphthoquinone is a synthetic organic compound with the molecular formula C18H13Cl2NO2 It is characterized by the presence of a naphthoquinone core substituted with a chloro group and an amino group linked to a chlorophenethyl moiety
科学研究应用
2-Chloro-3-[(4-chlorophenethyl)amino]naphthoquinone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
安全和危害
未来方向
The information presented indicates that naphthoquinone derivatives could be considered for further studies to provide drugs efficient in treating cancer and multidrug-resistant bacteria . The enhanced antibacterial activity of 2-Chloro-3-[(4-chlorophenethyl)amino]naphthoquinone and its copper (II) complex against S. aureus apparently reveals them to be superior antibacterial agents than the reference drug ciprofloxacin .
生化分析
Biochemical Properties
The biochemical activity of 2-Chloro-3-[(4-chlorophenethyl)amino]naphthoquinone is related to its redox and acid–base properties, both of which can be modulated synthetically
Molecular Mechanism
The molecular mechanism of action of 2-Chloro-3-[(4-chlorophenethyl)amino]naphthoquinone could be due to its properties as oxidizing or dehydrogenation agents, in a similar way to hydrogen peroxide and superoxide radicals
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-[(4-chlorophenethyl)amino]naphthoquinone typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-chloronaphthoquinone and 4-chlorophenethylamine.
Reaction: The 2-chloronaphthoquinone is reacted with 4-chlorophenethylamine under controlled conditions to form the desired product. This reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure 2-Chloro-3-[(4-chlorophenethyl)amino]naphthoquinone.
Industrial Production Methods
In an industrial setting, the production of 2-Chloro-3-[(4-chlorophenethyl)amino]naphthoquinone may involve large-scale batch reactors with optimized reaction conditions to maximize yield and purity. The use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and efficiency.
化学反应分析
Types of Reactions
2-Chloro-3-[(4-chlorophenethyl)amino]naphthoquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the naphthoquinone core to hydroquinone derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives with varying degrees of oxidation.
Reduction: Hydroquinone derivatives.
Substitution: Functionalized naphthoquinone derivatives with different substituents replacing the chloro group.
相似化合物的比较
Similar Compounds
- 2-Chloro-3-[(4-methylphenethyl)amino]naphthoquinone
- 2-Chloro-3-[(4-ethylphenethyl)amino]naphthoquinone
- 2-Chloro-3-[(4-fluorophenethyl)amino]naphthoquinone
Uniqueness
2-Chloro-3-[(4-chlorophenethyl)amino]naphthoquinone is unique due to the presence of both chloro and amino groups, which confer distinct chemical and biological properties. Its specific substitution pattern allows for targeted interactions with biological molecules, making it a valuable compound for research and potential therapeutic applications.
属性
IUPAC Name |
2-chloro-3-[2-(4-chlorophenyl)ethylamino]naphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2NO2/c19-12-7-5-11(6-8-12)9-10-21-16-15(20)17(22)13-3-1-2-4-14(13)18(16)23/h1-8,21H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYBKLJQJZOUJMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NCCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
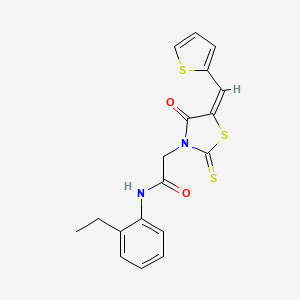
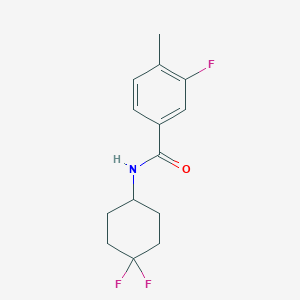
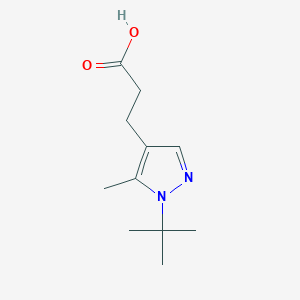

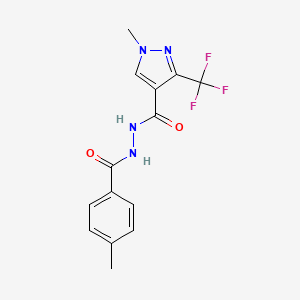
![2-Chloro-N-[(4-chloro-3-methylphenyl)methyl]-N-[(1-methylpyrazol-4-yl)methyl]acetamide](/img/structure/B2721847.png)
![2-{[(4-chlorophenyl)methyl]sulfanyl}-3-(4-fluorophenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2721848.png)
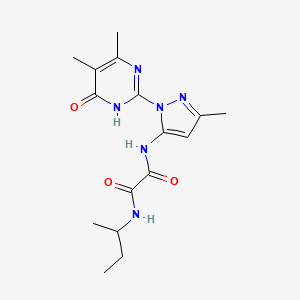
![1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl 4-chlorobenzoate](/img/structure/B2721851.png)
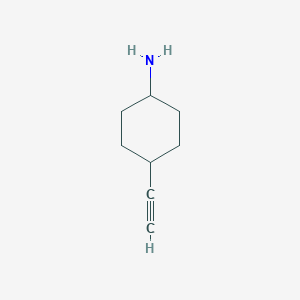
![6-propyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2721854.png)
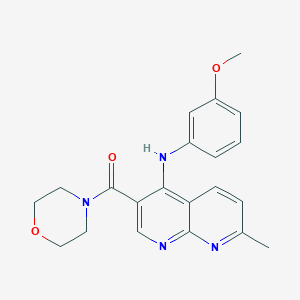
![2-[4-(5-Fluoro-4-methylpyridine-2-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B2721857.png)

